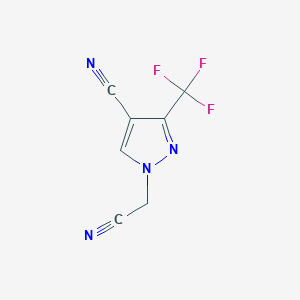
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
Trifluoromethyl-containing compounds play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is often used in the synthesis of diverse fluorinated compounds .
Synthesis Analysis
The activation of the C–F bond in organic synthesis is a challenging task. Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Molecular Structure Analysis
The C–F bond is the strongest single bond in organic compounds . The trifluoromethyl group, with its three equivalent C–F bonds, is a key component in many organic compounds .Chemical Reactions Analysis
Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds, including trifluoromethylalkenes, trifluoromethylated aromatic and alkyl compounds, trifluoromethylketones, diazo compounds, and N-tosylhydrazones of trifluoromethyl ketones .Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds are known for their strong electron-accepting properties . They also have the potential for adsorption/separation of small molecules .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
In pharmaceutical research, this compound could serve as a precursor for the synthesis of more complex molecules. The trifluoromethyl group is particularly significant due to its lipophilic nature, which can improve the pharmacokinetic properties of drugs . The cyano group can act as a bioisostere for the carbonyl group, potentially leading to the development of novel drugs with enhanced stability and binding affinity.
Agriculture
In the agricultural sector, compounds containing trifluoromethyl groups are often explored for their potential use as agrochemicals . The presence of both the trifluoromethyl and the cyano groups could lead to the development of new pesticides or herbicides with improved efficacy and selectivity.
Material Science
The unique electronic properties of the trifluoromethyl group make it a candidate for the development of advanced materials. It could be used in the synthesis of fluoropolymers or coatings that exhibit high thermal stability and chemical resistance .
Environmental Science
In environmental science, the compound’s robust chemical structure could be utilized in the design of sensors or adsorbents for the capture and detection of pollutants. Its potential for forming stable complexes with various environmental contaminants could be particularly valuable .
Analytical Chemistry
Analytical chemists could explore the use of this compound in the development of analytical standards or reagents . The trifluoromethyl group’s influence on the electronic environment could be beneficial in spectroscopic methods, enhancing the detection of specific analytes .
Biochemistry
Lastly, in biochemistry, the compound could be investigated for its role in enzyme inhibition or as a building block for the synthesis of biologically active molecules. The combination of the cyano and trifluoromethyl groups could interact with biological systems in novel ways, potentially leading to new insights into enzyme function or metabolic pathways .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(cyanomethyl)-3-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N4/c8-7(9,10)6-5(3-12)4-14(13-6)2-1-11/h4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXCDURHFHLMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyanomethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)
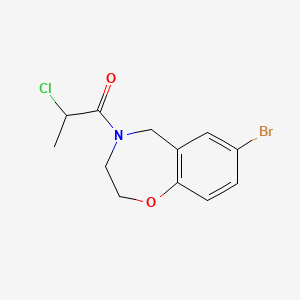
![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)
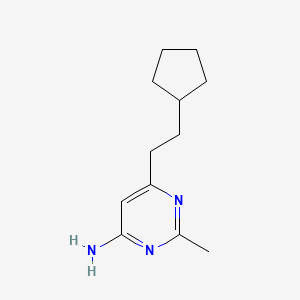
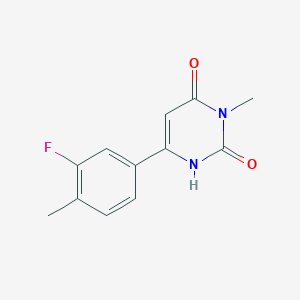

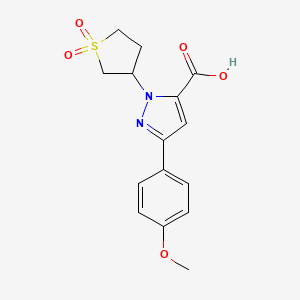
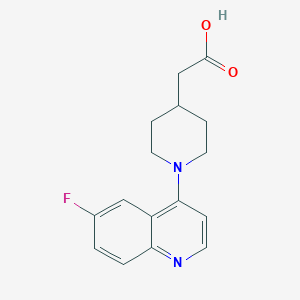
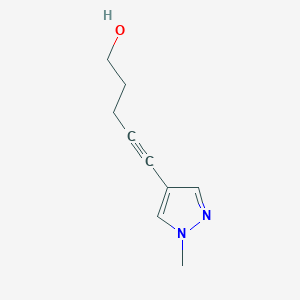
![2-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1482595.png)
![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)
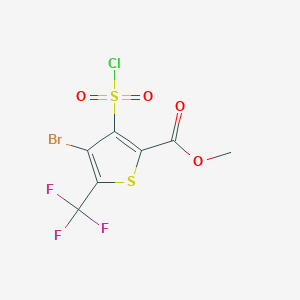

![2-Chloro-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482601.png)